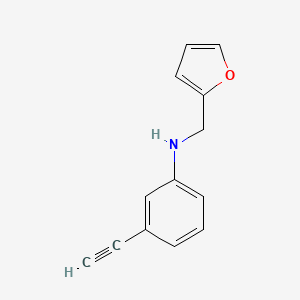

3-ethynyl-N-(furan-2-ylmethyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

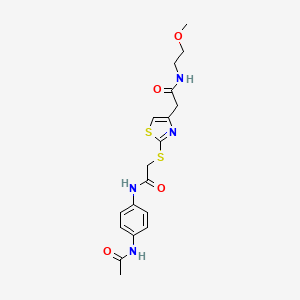

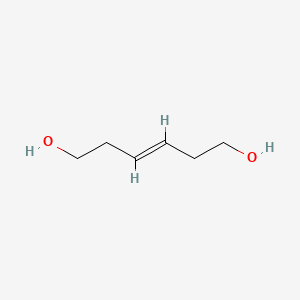

3-Ethynyl-N-(furan-2-ylmethyl)aniline is a chemical compound with the formula C13H11NO . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular weight of this compound is 197.24 . The InChI code for this compound is 1S/C13H11NO/c1-2-11-5-3-6-12(9-11)14-10-13-7-4-8-15-13/h1,3-9,14H,10H2 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The molecular weight of this compound is 197.24 .Applications De Recherche Scientifique

Corrosion Inhibition

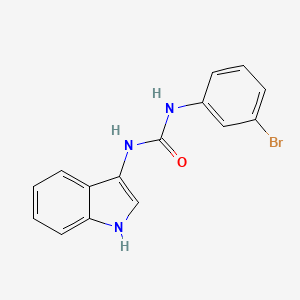

- Adsorption and Inhibitive Properties : 3-ethynyl-N-(furan-2-ylmethyl)aniline derivatives have demonstrated significant potential as corrosion inhibitors. One such derivative, namely (NE)-N-(furan-2-ylmethylidene)-4-({4-[E)-(furan-2-ylmethylidene)amino] phenyl} ethyl) aniline (SB), showed impressive inhibition efficiency for copper in hydrochloric acid solution. The adsorption of SB on the copper surface adheres to the Langmuir isotherm, indicating its potential in protecting metals from corrosion (Issaadi, Douadi, & Chafaa, 2014).

Synthesis of Heterocyclic Compounds

- Formation of Dihydrofuranoindoline Cores : The compound has been involved in reactions promoting the formation of dihydrofuranoindoline cores, which can be pivotal intermediates for synthesizing complex natural products. The process involves a [2 + 3] cycloaddition that is facilitated by hypervalent iodine reagents (Deruer & Canesi, 2017).

Catalysis

- Enhancement of Catalytic Activity : Derivatives such as N,N'-Bis(furan-2-ylmethyl)oxalamide have been used to significantly enhance catalytic activity in Cu-catalyzed coupling of (hetero)aryl bromides with anilines and secondary amines. This showcases the compound's potential in facilitating complex chemical reactions (Bhunia, Kumar, & Ma, 2017).

Ligand for Metal Complexes

- DNA-binding Studies and Antioxidant Activities : Derivatives of this compound, like bis(benzimidazol-2-ylmethyl)aniline and its silver(I) complexes, have been studied for their DNA-binding properties and antioxidant activities. They present a strong potential for pharmaceutical applications due to their ability to intercalate with DNA and scavenge radicals (Wu et al., 2014).

Safety and Hazards

The safety information for 3-ethynyl-N-(furan-2-ylmethyl)aniline indicates that it is a hazardous substance. The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact during pregnancy/while nursing .

Orientations Futures

Propriétés

IUPAC Name |

3-ethynyl-N-(furan-2-ylmethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-2-11-5-3-6-12(9-11)14-10-13-7-4-8-15-13/h1,3-9,14H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFNCQVEKQSJHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2591655.png)

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2591657.png)

![N-(4-bromophenyl)-2-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2591659.png)

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2591668.png)

![1-Cyclopentyl-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea](/img/structure/B2591672.png)